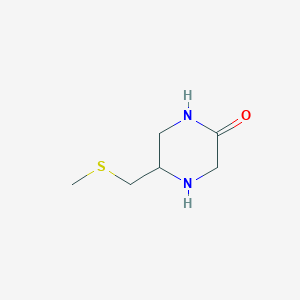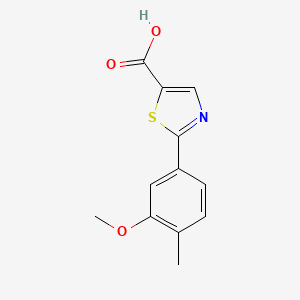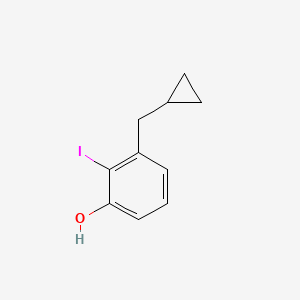
3-(Cyclopropylmethyl)-2-iodophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylmethyl)-2-iodophenol is an organic compound characterized by the presence of a cyclopropylmethyl group attached to a phenol ring, which is further substituted with an iodine atom at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-2-iodophenol typically involves the introduction of the cyclopropylmethyl group and the iodine atom onto a phenol ring. One common method includes the cyclopropylmethylation of phenol followed by iodination. The cyclopropylmethylation can be achieved using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The iodination step can be carried out using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopropylmethyl)-2-iodophenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form the corresponding phenol.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Deiodinated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Cyclopropylmethyl)-2-iodophenol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe for studying enzyme-catalyzed reactions involving phenolic compounds.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopropylmethyl)-2-iodophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors through its phenolic group, leading to various biochemical effects. The cyclopropylmethyl group can influence the compound’s binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Cyclopropylmethyl)-2-bromophenol
- 3-(Cyclopropylmethyl)-2-chlorophenol
- 3-(Cyclopropylmethyl)-2-fluorophenol
Uniqueness
3-(Cyclopropylmethyl)-2-iodophenol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential for halogen bonding. This makes it a valuable compound for specific applications where iodine’s properties are advantageous.
Propiedades
Fórmula molecular |
C10H11IO |
|---|---|
Peso molecular |
274.10 g/mol |
Nombre IUPAC |
3-(cyclopropylmethyl)-2-iodophenol |
InChI |
InChI=1S/C10H11IO/c11-10-8(6-7-4-5-7)2-1-3-9(10)12/h1-3,7,12H,4-6H2 |
Clave InChI |
APBCSMJMSSGZHC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CC2=C(C(=CC=C2)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


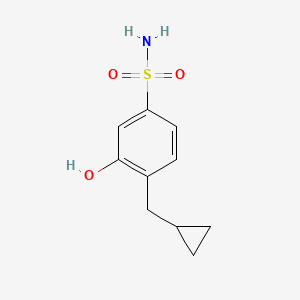
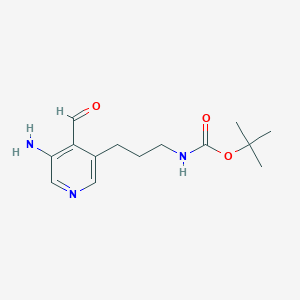

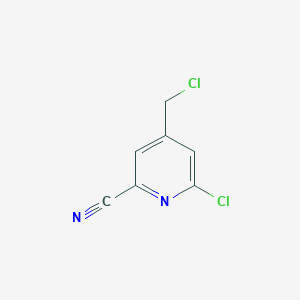
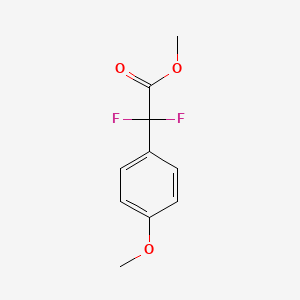

![[4-benzyl-3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-1,2,4-triazol-1-yl]phosphonic acid](/img/structure/B14846929.png)





